An In-Depth Technical Guide to the Synthesis and Characterization of 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine
An In-Depth Technical Guide to the Synthesis and Characterization of 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel pyrimidine derivative, 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine. This compound holds significant promise in medicinal chemistry due to the established biological importance of both the pyrimidine scaffold and the ethynyl moiety.[1][2] The pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide array of therapeutic agents, exhibiting antimicrobial, anticancer, and anti-inflammatory properties, among others.[3][4] The ethynyl group serves as a versatile functional handle for further molecular elaboration, including "click" chemistry and the formation of carbon-carbon bonds, making it a valuable synthon in drug discovery. This guide details a plausible and robust synthetic route, outlines comprehensive characterization methodologies, and discusses the potential applications of this compound in the development of new therapeutic agents.
Introduction
The convergence of the pyrimidine heterocycle and the reactive ethynyl functional group in a single molecular entity presents a compelling scaffold for the exploration of new chemical space in drug discovery. Pyrimidine derivatives are known to interact with a multitude of biological targets, and the introduction of an ethynyl group at the 5-position can significantly influence their pharmacological profile, potentially enhancing potency, selectivity, or providing a vector for targeted delivery. The pyrrolidine substituent at the 2-position is a common feature in many biologically active compounds, often contributing to improved solubility and receptor binding.
This guide, intended for senior application scientists and drug development professionals, provides a detailed, step-by-step methodology for the synthesis of 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine. The described protocols are grounded in established chemical principles and analogous transformations reported in the scientific literature. Furthermore, a comprehensive characterization workflow is presented, detailing the expected spectroscopic signatures that will unequivocally confirm the structure and purity of the target compound.
Synthetic Strategy
The synthesis of 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine can be efficiently achieved through a two-step sequence, as illustrated below. This strategy leverages a nucleophilic aromatic substitution to introduce the pyrrolidine moiety, followed by a palladium-catalyzed Sonogashira coupling to install the ethynyl group.
Caption: Proposed synthetic pathway for 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine.
Part 1: Synthesis of 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine
The initial step involves the regioselective displacement of the chlorine atom at the 2-position of a dihalopyrimidine with pyrrolidine. The greater electrophilicity of the C2 and C4/C6 positions in the pyrimidine ring makes them more susceptible to nucleophilic attack compared to the C5 position.[5] For this synthesis, we propose starting with a commercially available 5-substituted-2-chloropyrimidine, such as 2-chloro-5-iodopyrimidine or 2-chloro-5-bromopyrimidine, to streamline the process. The nucleophilic aromatic substitution (SNAr) reaction with pyrrolidine will proceed readily at the 2-position.
Experimental Protocol:
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To a solution of 2-chloro-5-iodopyrimidine (1.0 eq.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) is added pyrrolidine (1.2 eq.) and a base, for example, potassium carbonate (K₂CO₃) (2.0 eq.).[6]
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 4-6 hours.
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The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.
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The crude product is purified by column chromatography on silica gel to afford 5-iodo-2-(pyrrolidin-1-yl)pyrimidine.
Part 2: Sonogashira Coupling to Yield 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine
The second and final step is the palladium-catalyzed Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples the 5-iodo-2-(pyrrolidin-1-yl)pyrimidine intermediate with a terminal alkyne, in this case, trimethylsilylacetylene, which serves as a stable and easy-to-handle source of the ethynyl group.[7][8] The trimethylsilyl (TMS) protecting group is typically cleaved in situ or during the workup. The reaction is co-catalyzed by a copper(I) salt.[9]
Experimental Protocol:
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To a solution of 5-iodo-2-(pyrrolidin-1-yl)pyrimidine (1.0 eq.) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N), is added trimethylsilylacetylene (1.5 eq.).
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The solution is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
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To the degassed solution are added the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq.), and the copper(I) co-catalyst, copper(I) iodide (CuI) (0.1 eq.).[10]
-
The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) for 12-24 hours, with the progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated, and the residue is dissolved in a suitable solvent like methanol. A base such as potassium carbonate is added to effect the desilylation of the alkyne.
-
After stirring for 1-2 hours at room temperature, the solvent is removed, and the residue is purified by column chromatography on silica gel to yield the final product, 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine. The following spectroscopic techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[11]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the ethynyl proton, and the pyrrolidine protons.
-
The two protons on the pyrinidine ring are expected to appear as singlets in the aromatic region (δ 8.0-9.0 ppm).
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The ethynyl proton should appear as a sharp singlet around δ 3.0-3.5 ppm.
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The protons of the pyrrolidine ring will likely appear as two multiplets in the aliphatic region (δ 1.8-2.2 ppm and δ 3.4-3.8 ppm).
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
The carbons of the pyrimidine ring are expected to resonate in the range of δ 150-165 ppm.
-
The two carbons of the ethynyl group should appear around δ 70-90 ppm.
-
The carbons of the pyrrolidine ring will be observed in the aliphatic region (δ 25-50 ppm).
-
Table 1: Predicted NMR Data for 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| Pyrimidine-H4/H6 | ~8.4 (s, 2H) | ~158.0 |
| Ethynyl-H | ~3.2 (s, 1H) | - |
| Pyrrolidine-CH₂ (α) | ~3.6 (m, 4H) | ~47.0 |
| Pyrrolidine-CH₂ (β) | ~2.0 (m, 4H) | ~25.5 |
| Pyrimidine-C2 | - | ~161.0 |
| Pyrimidine-C5 | - | ~115.0 |
| Ethynyl-C (C≡CH) | - | ~83.0 |
| Ethynyl-C (C≡CH) | - | ~75.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[12]
-
A sharp, characteristic absorption band for the terminal alkyne C≡C-H stretch is expected around 3300 cm⁻¹.
-
A weaker absorption for the C≡C triple bond stretch should be observed in the region of 2100-2200 cm⁻¹.
-
The C=N and C=C stretching vibrations of the pyrimidine ring will likely appear in the 1500-1600 cm⁻¹ region.
-
The C-H stretching vibrations of the pyrrolidine ring will be observed around 2850-2960 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[13]
-
High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, confirming the elemental composition of C₁₀H₁₁N₃. The predicted monoisotopic mass is approximately 173.0953 g/mol .[14]
-
Fragmentation Pattern: The mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Common fragmentation pathways may involve the loss of the ethynyl group or fragmentation of the pyrrolidine ring.
Table 2: Predicted Mass Spectrometry Data for 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine
| m/z (Predicted) | Adduct |
| 174.1026 | [M+H]⁺ |
| 196.0845 | [M+Na]⁺ |
| 172.0880 | [M-H]⁻ |
Potential Applications in Drug Discovery
The structural motifs present in 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine suggest its potential utility in several areas of medicinal chemistry:
-
Kinase Inhibitors: The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The ethynyl group at the 5-position can be exploited to form covalent bonds with nucleophilic residues in the active site of certain kinases, leading to irreversible inhibition.
-
Antiviral and Anticancer Agents: Many pyrimidine analogs exhibit potent antiviral and anticancer activities by acting as nucleoside mimics and interfering with DNA or RNA synthesis.[1]
-
Scaffold for Further Derivatization: The terminal alkyne provides a versatile handle for further chemical modifications via reactions such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), allowing for the rapid generation of a library of diverse compounds for biological screening.
Conclusion
This technical guide has outlined a robust and plausible synthetic route for the preparation of 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine, a promising scaffold for drug discovery. The detailed protocols for its synthesis and the comprehensive guide to its characterization using modern spectroscopic techniques provide a solid foundation for researchers in the field. The unique combination of the biologically active pyrimidine core, the versatile ethynyl group, and the solubilizing pyrrolidine moiety makes this compound a highly attractive target for further investigation and development of novel therapeutic agents.
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